

Application Note: Formulation Guidelines for Aminomethyl Propanediol (AMPD) in Topical Cosmetics

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-(Aminomethyl)propane-1,3-diol
CAS No.:	52722-52-8
Cat. No.:	B3143514

[Get Quote](#)

Introduction & Mechanistic Principles

In the development of topical cosmetics, the selection of a pH adjuster and buffering agent dictates not only the rheological profile of the formulation but also its long-term aesthetic stability. Aminomethyl propanediol (AMPD)—chemically identified as 2-Amino-2-methyl-1,3-propanediol—is a sterically hindered primary alkanolamine that has become a superior alternative to traditional neutralizers like Triethanolamine (TEA)[1].

As a Senior Application Scientist, I approach the integration of AMPD not merely as a pH adjuster, but as a structural contributor to the formulation matrix. The causality behind choosing AMPD lies in its specific physicochemical properties:

- **High Efficiency via Low Equivalent Weight:** With a molecular weight of 105.14 g/mol and a pKa of 8.8 at 25°C[2], AMPD possesses a lower equivalent weight than TEA (149.19 g/mol). This means significantly less amine is required to neutralize acid-functional ingredients, freeing up formulation space and reducing the total chemical load on the skin[1].

- **Oxidative and Color Stability:** Tertiary amines like TEA are highly susceptible to oxidative degradation and complexation with trace metals, which inevitably leads to the yellowing of white creams and clear hydrogels over time. AMPD, being a primary alkanolamine with steric hindrance provided by its methyl and hydroxymethyl groups, resists these degradation pathways, ensuring pristine color stability throughout the product's shelf life[1].

Safety & Regulatory Grounding

Formulation design must be strictly bound by toxicological data. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated AMPD and established clear boundaries for its use to ensure consumer safety[3].

- **Concentration Limits:** AMPD is classified as safe for use in cosmetics with a maximum reported use concentration of up to 2.0% in leave-on products (such as eye creams and mascaras)[3]. At these levels, it acts as a non-irritating and non-sensitizing agent[4].
- **The Nitrosamine Constraint (Critical):** While AMPD itself is a primary amine and not a direct substrate for N-nitrosation, commercial grades may contain trace amounts of secondary amines as manufacturing impurities. Consequently, AMPD must never be formulated with N-nitrosating agents (e.g., Bronopol or certain nitrate-containing compounds). Doing so risks the formation of highly carcinogenic nitrosamines[4].

Quantitative Formulation Data

To facilitate rapid decision-making during the R&D phase, the following table summarizes the critical comparative metrics of AMPD against other common cosmetic amines.

Property	Aminomethyl Propanediol (AMPD)	Triethanolamine (TEA)	Aminomethyl Propanol (AMP)
Chemical Class	Primary Alkanolamine	Tertiary Alkanolamine	Primary Alkanolamine
Molecular Weight	105.14 g/mol	149.19 g/mol	89.14 g/mol
pKa (at 25°C)	8.8	7.8	9.7
Color Stability	Excellent (Non-yellowing)	Poor (Prone to oxidation)	Excellent
Max Leave-On Conc.	2.0% (CIR Guideline)	5.0% (EU Directive)	10.0% (CIR Guideline)

Experimental Protocols & Self-Validating Systems

Protocol A: High-Clarity Carbomer Hydrogel Neutralization

Carbomers (cross-linked polyacrylic acids) require precise neutralization to uncoil and build viscosity. AMPD is highly effective for this, but the introduction method is critical.

Step-by-Step Methodology:

- Dispersion: Disperse 0.5% Carbomer into deionized water under high-shear agitation (e.g., 800 rpm) until fully hydrated and free of lumps. The pH will naturally drop to ~3.0.
- AMPD Pre-Dilution: Prepare a 10% (w/w) aqueous solution of AMPD.
 - Causality: Direct addition of concentrated AMPD causes rapid, localized cross-linking of the polymer chains, creating irreversible microgel agglomerates ("fish-eyes"). Pre-diluting ensures a homogeneous distribution of the base before the polymer matrix fully expands.
- Titration: Introduce the 10% AMPD solution dropwise under low-shear sweep mixing (to avoid air entrapment) until the target pH of 6.5–7.0 is reached.
- Self-Validation Check: Monitor the viscosity in real-time. Viscosity should spike exponentially as the pH crosses 5.5 and plateau between 6.5 and 7.0. Validation failure: If the viscosity

drops at a pH > 7.5, over-neutralization and ion-poisoning of the polymer network have occurred, invalidating the batch.

Protocol B: In-Situ Emulsification (AMPD-Stearate) for O/W Creams

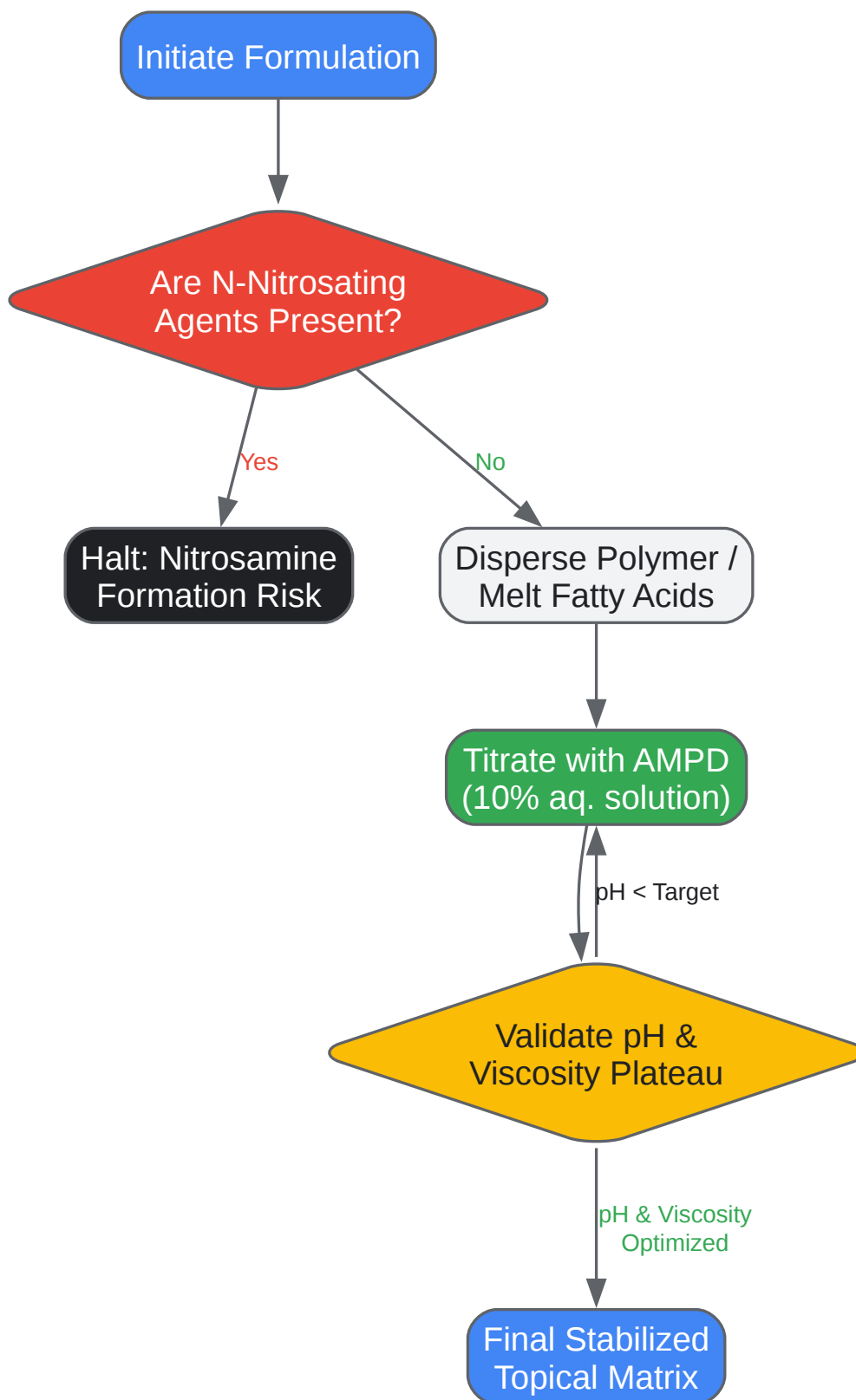
AMPD can react with fatty acids to create highly stable, low-irritancy anionic emulsifiers directly at the oil-water interface.

Step-by-Step Methodology:

- Oil Phase Preparation: Heat the lipid phase, including 3.0% Stearic Acid, to 75°C until completely uniform and liquid.
- Water Phase Preparation: Dissolve 0.8% AMPD into the aqueous phase and heat to 75°C.
- Emulsification: Slowly add the aqueous phase to the oil phase under homogenization (e.g., 3000 rpm for 5 minutes).
 - Causality: At 75°C, the AMPD reacts with the melted stearic acid at the interface to form AMPD-stearate. The steric bulk of AMPD's methyl groups alters the surfactant packing parameter, promoting the formation of a robust lamellar gel network rather than simple spherical micelles, vastly improving the cream's structural stability.
- Cooling: Switch to sweep agitation and cool the batch to 35°C before adding heat-sensitive actives or preservatives.
- Self-Validation Check: Subject a 10g sample of the cooled emulsion to centrifugation at 3,000 rpm for 15 minutes. Validation success: The complete absence of phase separation or water syneresis confirms that the AMPD-stearate lamellar network has successfully stabilized the dispersed oil droplets.

Formulation Logic Visualization

The following workflow illustrates the strict decision-making and validation loop required when integrating AMPD into a cosmetic base.



[Click to download full resolution via product page](#)

AMPD formulation workflow emphasizing safety screening and iterative pH validation.

References

- Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics - CIR Report Source: Cosmetic Ingredient Review (cir-safety.org) URL:[[Link](#)]
- Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol Source: PubMed / International Journal of Toxicology (nih.gov) URL:[[Link](#)]
- ULTRA PC AMINO ALCOHOLS (Technical Data) Source: Chem-On / Angus Chemical Company URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chem-on.com.sg](https://chem-on.com.sg) [chem-on.com.sg]
- [2. 2-Amino-2-methyl-1,3-propanediol | 115-69-5](https://chemicalbook.com) [chemicalbook.com]
- [3. cir-safety.org](https://cir-safety.org) [cir-safety.org]
- [4. Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Formulation Guidelines for Aminomethyl Propanediol (AMPD) in Topical Cosmetics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3143514/docs#application-note-formulation-guidelines-for-aminomethyl-propanediol-ampd-in-topical-cosmetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)